molecular formula C10H8BrNO B14778800 6-Bromo-1-methyl-1H-indole-4-carbaldehyde

6-Bromo-1-methyl-1H-indole-4-carbaldehyde

Cat. No.: B14778800
M. Wt: 238.08 g/mol
InChI Key: MNYGYYWXQZSZMW-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indole-4-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an aldehyde group at the 4th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-indole-4-carbaldehyde typically involves the bromination of 1-methylindole followed by formylation. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4th position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 6-Bromo-1-methyl-1H-indole-4-carboxylic acid.

    Reduction: 6-Bromo-1-methyl-1H-indole-4-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-methyl-1H-indole-4-carbaldehyde is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various enzymes and receptors due to its indole structure. The bromine atom and aldehyde group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indole-4-carboxaldehyde
  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 1-Methyl-1H-indole-6-carboxaldehyde

Uniqueness

6-Bromo-1-methyl-1H-indole-4-carbaldehyde is unique due to the combination of its bromine, methyl, and aldehyde substituents. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for targeted synthetic applications and research studies .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-1-methylindole-4-carbaldehyde

InChI

InChI=1S/C10H8BrNO/c1-12-3-2-9-7(6-13)4-8(11)5-10(9)12/h2-6H,1H3

InChI Key

MNYGYYWXQZSZMW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=C(C=C21)Br)C=O

Origin of Product

United States

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